2(1H)-Quinolinone, 5-(2,3-dihydroxypropoxy)-3,4-dihydro-
Overview
Description
2(1H)-Quinolinone, 5-(2,3-dihydroxypropoxy)-3,4-dihydro- is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by the presence of a quinolinone core structure with a 2,3-dihydroxypropoxy substituent at the 5-position and a partially saturated 3,4-dihydro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 5-(2,3-dihydroxypropoxy)-3,4-dihydro- typically involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through various methods, including the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde or ketone.
Introduction of the 2,3-Dihydroxypropoxy Group: The 2,3-dihydroxypropoxy group can be introduced via nucleophilic substitution reactions. For example, the reaction of a quinolinone derivative with an epoxide, such as glycidol, under basic conditions can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 5-(2,3-dihydroxypropoxy)-3,4-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of fully saturated quinolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Quinolinone derivatives, including this compound, have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 5-(2,3-dihydroxypropoxy)-3,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Quinolinone: The parent compound without the 2,3-dihydroxypropoxy group.
5-Hydroxy-2(1H)-Quinolinone: A derivative with a hydroxyl group at the 5-position.
3,4-Dihydro-2(1H)-Quinolinone: A partially saturated quinolinone derivative without the 2,3-dihydroxypropoxy group.
Uniqueness
2(1H)-Quinolinone, 5-(2,3-dihydroxypropoxy)-3,4-dihydro- is unique due to the presence of the 2,3-dihydroxypropoxy group, which imparts distinct chemical and biological properties. This substituent enhances the compound’s solubility, reactivity, and potential for hydrogen bonding, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
5-(2,3-dihydroxypropoxy)-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-6-8(15)7-17-11-3-1-2-10-9(11)4-5-12(16)13-10/h1-3,8,14-15H,4-7H2,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLHGHSRNLGLHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C(=CC=C2)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54945-72-1 | |
Record name | 5-(2,3-Dihydroxypropoxy)-3,4-dihydro-2(1H)-quinolinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054945721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2,3-DIHYDROXYPROPOXY)-3,4-DIHYDRO-2(1H)-QUINOLINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPM2AB99TK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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